molecular formula C9H5Cl2FN2O2S B6188990 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1533911-43-1

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B6188990
CAS No.: 1533911-43-1
M. Wt: 295.1
InChI Key:
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Description

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-3-fluorophenyl group and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 4-chloro-3-fluorophenyl group: This step often involves the use of a halogenation reaction, where the pyrazole ring is treated with 4-chloro-3-fluorobenzene in the presence of a suitable catalyst.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and reduction reactions: The pyrazole ring and the phenyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling reactions: The compound can also undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst to form more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and catalysts (e.g., palladium, copper).

Scientific Research Applications

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-carboxylic acid:

    1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonamide: The sulfonamide derivative is less reactive than the sulfonyl chloride compound and may have different biological activities.

    1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-boronic acid: This compound contains a boronic acid group, which can participate in different types of chemical reactions, such as Suzuki coupling.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for the development of new compounds with diverse applications.

Properties

CAS No.

1533911-43-1

Molecular Formula

C9H5Cl2FN2O2S

Molecular Weight

295.1

Purity

95

Origin of Product

United States

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